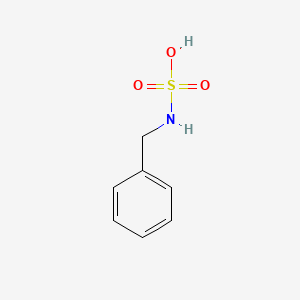

Benzylsulfamic acid

Description

Benzylsulfamic acid (C₇H₉NO₃S) is a heterogeneous acid catalyst characterized by a sulfamic acid (-NH-SO₃H) group attached to a benzyl moiety. Key properties include:

- Physical Properties: White solid with a melting point of 250–251°C .

- Spectral Data: FT-IR shows bands at 3396 cm⁻¹ (N-H), 2422–3358 cm⁻¹ (O-H acidic), and 1267–1156 cm⁻¹ (SO₂). NMR and MS data confirm its structure .

- Thermal Stability: Thermogravimetric analysis (TGA) reveals stability up to 160°C, with decomposition occurring in two stages: loss of sulfonic acid (~163°C) and complete degradation at 350–360°C .

- Applications: Efficient catalyst for synthesizing bis(indolyl)methanes under solvent-free conditions, yielding antimicrobial and antifungal compounds .

Properties

CAS No. |

46119-69-1 |

|---|---|

Molecular Formula |

C7H9NO3S |

Molecular Weight |

187.22 g/mol |

IUPAC Name |

benzylsulfamic acid |

InChI |

InChI=1S/C7H9NO3S/c9-12(10,11)8-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,9,10,11) |

InChI Key |

SVEKJHBWJWHXKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzenesulfonic Acid (C₆H₆O₃S)

- Structure : Simpler analog lacking the amine group, featuring a sulfonic acid (-SO₃H) directly attached to benzene.

- Properties : Strong acidity (pKa ~ -2.8), high water solubility, and thermal stability exceeding 300°C .

- Applications : Widely used in industrial processes (e.g., detergents, resins) and as a strong acid catalyst .

- Comparison :

Sulfosalicylic Acid (C₇H₆O₆S)

- Structure : 2-Hydroxy-5-sulfobenzoic acid, combining sulfonic acid and hydroxyl groups on a benzene ring.

- Properties: Melting point ~120°C; soluble in water and ethanol. Used in protein precipitation and as a chelating agent .

- Comparison :

Benzenesulfonamide Derivatives

- Structure : Feature a sulfonamide (-SO₂NH₂) group attached to substituted benzene rings. Example: Anti-glioblastoma (GBM) derivatives with TrkA inhibitory activity .

- Properties : Varied solubility and pharmacokinetic profiles due to substituents (e.g., alkyl, nitro groups).

- Comparison: Bioactivity: Benzenesulfonamides are tailored for pharmaceutical applications (e.g., anti-GBM), while this compound is non-pharmacological and used in synthesis . Synthetic Role: this compound acts as a catalyst, whereas benzenesulfonamides are end products .

N-Alkylated Sulfamic Acid Derivatives

- Structure : Alkyl groups (e.g., propyl, butyl) replace the benzyl moiety in sulfamic acid.

- Properties : Lower melting points (e.g., viscous liquids) and altered catalytic efficiency in multicomponent reactions .

- Comparison :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Catalytic Performance in Organic Reactions

Key Findings

- Structural Impact : The benzyl group in this compound enhances thermal stability and catalytic versatility compared to simpler sulfonic acids or aliphatic derivatives.

- Acidity vs. Application : While benzenesulfonic acid is stronger, this compound’s amine group enables selective catalysis in solvent-free systems .

- Pharmaceutical Relevance : Sulfonamide derivatives prioritize bioactivity, whereas this compound focuses on synthetic efficiency .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Benzylsulfamic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

- Reagent stoichiometry : Adjust molar ratios of benzylamine and sulfonic acid derivatives to minimize side reactions .

- Temperature control : Conduct reactions under reflux (e.g., 80–100°C) to enhance reactivity while avoiding decomposition .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure product .

- Monitoring : Track reaction progress via TLC or HPLC, comparing retention factors with known standards .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural and purity validation:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns and functional groups (e.g., sulfonic acid proton at δ 10–12 ppm) .

- FT-IR : Identify characteristic S=O stretches (~1350 cm⁻¹) and NH bending modes .

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity (>95% threshold for publication) .

- Elemental analysis : Validate molecular formula (C₇H₉NO₃S) via combustion analysis .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design stability studies using:

- pH buffers : Incubate the compound in solutions (pH 1–12) at 25°C and 37°C for 24–72 hours .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C indicates thermal stability) .

- HPLC-MS : Detect degradation products (e.g., benzylamine or sulfonic acid fragments) .

Advanced Research Questions

Q. What reaction mechanisms govern the interaction of this compound with nucleophiles or electrophiles?

- Methodological Answer : Mechanistic studies require:

- Kinetic experiments : Track reaction rates under varying concentrations of reactants (e.g., NaCN or LiAlH₄) to infer SN1/SN2 pathways .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to map transition states and activation energies .

- Isotopic labeling : Introduce ¹⁸O or ³⁵S isotopes to trace bond cleavage/formation .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer : Address discrepancies via:

- Replication studies : Reproduce prior experiments using standardized protocols (e.g., USP <921> for solubility testing) .

- Advanced characterization : Employ X-ray crystallography to confirm crystal packing effects influencing solubility .

- Meta-analysis : Compare data across peer-reviewed studies, identifying outliers due to impurities or measurement errors .

Q. What strategies are effective for evaluating the biological or environmental toxicity of this compound?

- Methodological Answer : Toxicity profiling involves:

- In vitro assays : Test cytotoxicity (e.g., MTT assay on HEK-293 cells) and enzyme inhibition (e.g., sulfatase activity) .

- Environmental fate studies : Use OECD 301 biodegradability tests or LC-MS to detect persistence in water systems .

- QSAR modeling : Predict ecotoxicity endpoints (e.g., LD50) based on structural analogs .

Q. How should researchers design experiments to explore the catalytic applications of this compound?

- Methodological Answer : Focus on:

- Catalytic screening : Test acid-catalyzed reactions (e.g., ester hydrolysis) under solvent-free vs. solvent-mediated conditions .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .

- Surface analysis : Use BET or SEM to characterize catalyst morphology and active sites .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to publishing conflicting data on this compound?

- Methodological Answer : Ensure transparency by:

- Data disclosure : Share raw NMR/HPLC files in supplementary materials .

- Conflict acknowledgment : Discuss limitations (e.g., purity thresholds, instrument sensitivity) in the "Results and Discussion" section .

- Ethical compliance : Adhere to journal policies (e.g., Beilstein Journal’s reproducibility standards) and cite prior work rigorously .

Q. How can researchers ensure data integrity when reporting this compound’s spectroscopic or crystallographic data?

- Methodological Answer : Follow best practices:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.